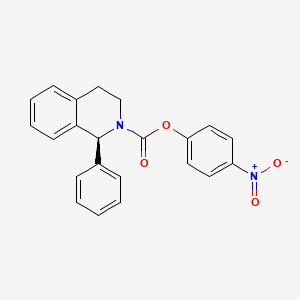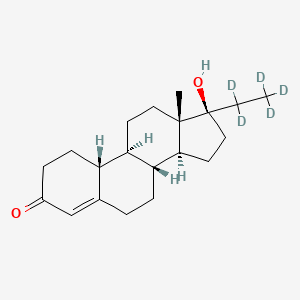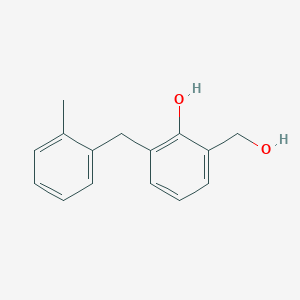
3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene is an organic compound with the molecular formula C7H7F3 It is a derivative of cyclohexadiene, where three fluorine atoms and one methyl group are substituted at specific positions on the cyclohexadiene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene typically involves the fluorination of 1-methylcyclohexa-1,4-diene. One common method is the reaction of 1-methylcyclohexa-1,4-diene with a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or ketones, depending on the oxidizing agent and conditions.
Reduction: Hydrogenated derivatives such as 3,6,6-trifluoro-1-methylcyclohexane.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
科学研究应用
3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a fluorinated probe in biological studies due to the unique properties of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene in chemical reactions involves the interaction of its fluorine atoms and the conjugated diene system with various reagents. The fluorine atoms can participate in electrophilic and nucleophilic reactions, while the conjugated diene system can undergo addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
1-Methylcyclohexa-1,4-diene: A non-fluorinated analog with similar structural features but different reactivity due to the absence of fluorine atoms.
3,3,6-Trifluoro-1-methylcyclohexa-1,4-diene: A positional isomer with fluorine atoms at different positions on the cyclohexadiene ring.
1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one: A compound with a similar trifluoromethyl group but different overall structure and properties.
Uniqueness
3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene is unique due to the specific positioning of the fluorine atoms and the methyl group on the cyclohexadiene ring
属性
分子式 |
C7H7F3 |
|---|---|
分子量 |
148.13 g/mol |
IUPAC 名称 |
3,6,6-trifluoro-1-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C7H7F3/c1-5-4-6(8)2-3-7(5,9)10/h2-4,6H,1H3 |
InChI 键 |
ZFESMXZXELRKSN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(C=CC1(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)

![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)

![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)
![N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid](/img/structure/B13838764.png)



